N-(3-Fluorobenzyl)oxetan-3-amine

Catalog No.
S2878083
CAS No.
1341690-67-2
M.F
C10H12FNO
M. Wt
181.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Fluorobenzyl)oxetan-3-amine

CAS Number

1341690-67-2

Product Name

N-(3-Fluorobenzyl)oxetan-3-amine

IUPAC Name

N-[(3-fluorophenyl)methyl]oxetan-3-amine

Molecular Formula

C10H12FNO

Molecular Weight

181.21

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2

InChI Key

WRIFUSYZPCCAHO-UHFFFAOYSA-N

SMILES

C1C(CO1)NCC2=CC(=CC=C2)F

Solubility

not available
  • Chemical Suppliers: Several chemical suppliers offer N-(3-Fluorobenzyl)oxetan-3-amine, however, these listings primarily focus on product information like CAS number and availability, rather than discussing scientific applications [, ].

Further Exploration:

If you have a particular research area in mind, you could try searching for patents that mention N-(3-Fluorobenzyl)oxetan-3-amine. Patents often disclose novel compounds and their potential applications [].

N-(3-Fluorobenzyl)oxetan-3-amine is a chemical compound characterized by its unique structure, which includes an oxetane ring connected to a 3-fluorobenzyl group via an amine functional group. This compound possesses the molecular formula C10H12FNO and has garnered attention in various fields due to its potential applications in medicinal chemistry and materials science. The presence of the fluorine atom enhances the compound's chemical properties, influencing its reactivity and biological interactions.

  • Oxidation: This process can introduce additional functional groups or modify existing ones, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions may convert the compound into different amine derivatives, often employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of various functional groups.

The specific products formed depend on the reaction conditions and reagents used, leading to a diverse array of derivatives that can be valuable in further chemical synthesis.

Research indicates that N-(3-Fluorobenzyl)oxetan-3-amine exhibits significant biological activity. Its mechanism of action is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The oxetane ring can undergo ring-opening reactions that generate reactive intermediates capable of modulating biochemical pathways. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further exploration in drug development.

The synthesis of N-(3-Fluorobenzyl)oxetan-3-amine typically involves multi-step organic reactions:

  • Formation of the Oxetane Ring: This can be achieved through intramolecular cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorobenzyl Group: This step often follows the formation of the oxetane ring, where the benzyl group is introduced through nucleophilic substitution or other coupling methods.

Industrial production may utilize optimized synthetic routes that enhance yield and purity, often employing advanced techniques like continuous flow chemistry.

N-(3-Fluorobenzyl)oxetan-3-amine has a range of applications:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals.
  • Material Science: The compound is studied for its potential use in creating advanced materials with unique properties.
  • Biological Research: Investigated for its interactions with biological molecules, contributing to understanding various biochemical pathways.

Several compounds share structural similarities with N-(3-Fluorobenzyl)oxetan-3-amine. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
3-(3-Fluorophenyl)oxetan-3-amineFluorophenyl groupDifferent fluorine position may affect reactivity
3-(4-Bromophenyl)oxetan-3-amineBromophenyl groupDifferent reactivity due to positional isomerism
3-(Trifluoromethyl)oxetan-3-amineTrifluoromethyl groupPotentially different interaction profiles
N-(4-Fluorobenzyl)oxetan-3-amine4-Fluorobenzyl groupVariation in fluorine position impacts properties

XLogP3

1.4

Dates

Modify: 2024-04-14

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